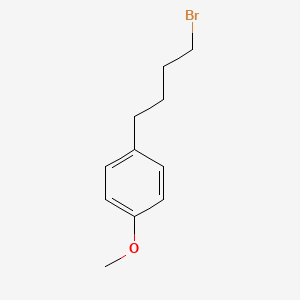
5-iodo-2-phenylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-2-phenylpyridine is a chemical compound with the molecular formula C11H8IN. It has a molecular weight of 281.1 . It is used in various chemical reactions and has a significant role in the field of organic chemistry .
Synthesis Analysis
The synthesis of 5-iodo-2-phenylpyridine involves several steps. One common method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C . This results in 2-substituted pyridines in good yields .Molecular Structure Analysis
The molecular structure of 5-iodo-2-phenylpyridine consists of a pyridine ring attached to a phenyl group at the 2-position and an iodine atom at the 5-position . The InChI code for this compound is 1S/C11H8IN/c12-11-7-6-10(8-13-11)9-4-2-1-3-5-9/h1-8H .Chemical Reactions Analysis
5-Iodo-2-phenylpyridine can participate in various chemical reactions. For instance, it can undergo C–H arylation, which is a key step in many synthetic strategies . It can also participate in decarboxylative coupling processes .Physical And Chemical Properties Analysis
5-Iodo-2-phenylpyridine is a solid substance that should be stored in a refrigerated environment . It has a density of 1.653±0.06 g/cm3 .Mechanism of Action
While the exact mechanism of action of 5-iodo-2-phenylpyridine is not fully known, it is believed to act as an antiviral agent by inhibiting viral replication. It does this by substituting itself for thymidine in viral DNA, which in turn inhibits thymidylate phosphorylase and viral DNA polymerases from functioning properly .
Safety and Hazards
Future Directions
The future directions of 5-iodo-2-phenylpyridine research could involve exploring its potential applications in various fields, such as medicine and materials science. Its antiviral properties make it a promising candidate for further study in the development of new antiviral drugs . Additionally, its unique chemical structure and reactivity could be leveraged in the synthesis of new materials .
properties
| { "Design of the Synthesis Pathway": "The synthesis of 5-iodo-2-phenylpyridine can be achieved through a one-pot reaction involving the reaction of 2-phenylpyridine with iodine and a reducing agent.", "Starting Materials": [ "2-phenylpyridine", "iodine", "reducing agent (e.g. sodium borohydride, zinc powder)" ], "Reaction": [ "Add 2-phenylpyridine to a reaction flask", "Add iodine to the reaction flask and stir the mixture at room temperature for 10 minutes", "Add the reducing agent to the reaction flask and stir the mixture for an additional 30 minutes", "Filter the resulting mixture to remove any solid impurities", "Concentrate the filtrate under reduced pressure to obtain the crude product", "Purify the crude product by recrystallization from a suitable solvent (e.g. ethanol)" ] } | |
CAS RN |
1214342-99-0 |
Product Name |
5-iodo-2-phenylpyridine |
Molecular Formula |
C11H8IN |
Molecular Weight |
281.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




